3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide

Lipophilicity Physicochemical Property Membrane Permeability

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide (CAS 102128-75-6) is a synthetic small molecule with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. It belongs to the 1,4-benzodioxane class of heterocyclic compounds, which are known for their diverse pharmacological activities including adrenergic receptor modulation, serotonergic activity, and dopaminergic effects.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 102128-75-6
Cat. No. B14072192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide
CAS102128-75-6
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CCNCC1COC2=CC=CC=C2O1
InChIInChI=1S/C16H24N2O3/c1-3-18(4-2)16(19)9-10-17-11-13-12-20-14-7-5-6-8-15(14)21-13/h5-8,13,17H,3-4,9-12H2,1-2H3
InChIKeyTWGVHOKJAGUCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide (CAS 102128-75-6) – Compound Identity and Core Characteristics


3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide (CAS 102128-75-6) is a synthetic small molecule with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol . It belongs to the 1,4-benzodioxane class of heterocyclic compounds, which are known for their diverse pharmacological activities including adrenergic receptor modulation, serotonergic activity, and dopaminergic effects [1]. The compound features a 1,4-benzodioxan-2-ylmethyl moiety linked via a secondary amine to an N,N-diethylpropionamide chain, a structural arrangement that distinguishes it from simpler benzodioxan derivatives and positions it as a specialized research intermediate or probe molecule within medicinal chemistry programs [2].

Why 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide Cannot Be Substituted by In-Class Analogs


Within the 1,4-benzodioxan-2-ylmethylamino-propanamide series, seemingly minor structural variations—such as N-methylation of the secondary amine (CAS 102128-80-3), reduction of the amide to a primary amide (CAS 102128-74-5), or alteration of the N-alkyl substituents (e.g., N-ethyl analog CAS 102128-77-8)—produce measurable changes in key physicochemical descriptors including hydrogen bond donor/acceptor count, lipophilicity (cLogP), and molecular flexibility (rotatable bond count) [1][2]. These differences directly impact membrane permeability, solubility, and target binding kinetics. The diethylamide moiety in the target compound confers a distinct balance of lipophilicity and steric bulk that cannot be replicated by mono-alkyl or unsubstituted amide analogs, making blind substitution a significant risk in assay reproducibility and SAR continuity .

Quantitative Differentiation Evidence for 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide vs. Closest Analogs


Higher Lipophilicity (cLogP) Distinguishes N,N-Diethylamide from Primary Amide and N-Ethyl Analogs

The target compound (CAS 102128-75-6) possesses a computed LogP (SlogP) of 2.0859, which is markedly higher than that of the unsubstituted primary amide analog (CAS 102128-74-5) and the N-ethyl analog (CAS 102128-77-8) due to the presence of the N,N-diethyl group [1][2]. This increased lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted probe molecules [3].

Lipophilicity Physicochemical Property Membrane Permeability

Reduced Hydrogen Bond Donor Count Relative to Primary Amide Analog Alters Molecular Recognition Profile

The target compound contains 1 hydrogen bond donor (the secondary amine NH), compared to 2 hydrogen bond donors in the primary amide analog (CAS 102128-74-5), which includes both the secondary amine NH and the primary amide NH₂ group [1]. The N,N-diethylamide is a hydrogen bond acceptor only, eliminating a donor site that could otherwise engage in competing interactions with biological targets or solvent molecules. This reduction in H-bond donor capacity is a known determinant of selectivity profiles across aminergic GPCR targets [2].

Hydrogen Bonding Receptor Binding Selectivity

Distinct Conformational Flexibility vs. N-Methylated Analog Impacts Entropic Binding Penalty

The target compound possesses 7 rotatable bonds, as reported in its computed molecular descriptors , whereas the N-methylated analog (CAS 102128-80-3, C₁₇H₂₆N₂O₃) has one additional methyl group on the amine nitrogen, which increases steric bulk and may restrict conformational freedom at the amine-propionamide junction. This difference in rotatable bond count and steric environment can translate into differential entropic penalties upon target binding, a factor often overlooked in analog selection but critical for binding free energy optimization [1].

Conformational Flexibility Rotatable Bonds Entropic Penalty

Class-Level Differentiation: Benzodioxane 5-HT₁A/D₂ Activity Profile May Favor Target Compound Over Non-Benzodioxane Isosteres

The benzodioxan-2-ylmethylamino scaffold has been extensively characterized in the patent literature as a privileged motif for dual 5-HT₁A/D₂ receptor engagement. US Patent 5,126,367 (and related patents) explicitly describes compounds containing the 1,4-benzodioxan-2-ylmethylamino fragment with alkylamide side chains as possessing high affinity for both the dopamine D-2 receptor and the serotonin 5-HT₁A receptor, with consequent utility as antipsychotic, antidepressant, and anxiolytic agents [1]. While specific receptor binding data for CAS 102128-75-6 have not been publicly disclosed, the structural congruence with the patent Markush formulas suggests a plausible engagement profile at these aminergic targets that would differentiate it from non-benzodioxane isosteres such as benzofuran or indole-based analogs [2].

5-HT1A Receptor Dopamine D2 Receptor Anxiolytic Antipsychotic

Recommended Application Scenarios for 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide (CAS 102128-75-6)


CNS Lead Optimization Programs Targeting Dual 5-HT₁A/D₂ Receptor Modulation

Based on the established pharmacological profile of the 1,4-benzodioxan-2-ylmethylamino scaffold class, as documented in US Patent 5,126,367 and related intellectual property, 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide is best deployed as a starting point or reference compound in CNS lead optimization programs aimed at dual serotonergic/dopaminergic modulation for indications such as schizophrenia, anxiety disorders, or depression [1]. Its N,N-diethylamide substitution pattern confers physicochemical properties (moderate lipophilicity, a single H-bond donor) that are consistent with CNS drug-like space, making it suitable for initial in vitro receptor binding profiling and subsequent hit-to-lead chemistry [2].

Structure-Activity Relationship (SAR) Expansion of Benzodioxane Amide Libraries

The compound serves a specific role as the N,N-diethyl amide representative within a systematic SAR matrix exploring the effects of amide N-substitution on target affinity and ADME properties. When compared with its primary amide (CAS 102128-74-5, higher polarity, additional H-bond donor), N-ethyl (CAS 102128-77-8, intermediate properties), and N-methyl-N,N-diethyl (CAS 102128-80-3, increased steric bulk, zero H-bond donors) analogs, the target compound occupies a unique position in the chemical space, enabling researchers to deconvolute the contributions of lipophilicity, hydrogen bonding, and steric effects to biological activity [3][4].

Selectivity Profiling Across Aminergic GPCR Panels

Given the benzodioxane scaffold's known promiscuity across aminergic receptors (α₁-adrenoceptors, 5-HT₁A, D₂, and potentially 5-HT₃ subtypes) [5], this compound is well-suited for broad-panel selectivity screening to establish its receptor fingerprint. The N,N-diethylamide moiety may influence selectivity relative to other amide variants, and procurement of the precise compound (rather than a near analog) is essential to avoid introducing uncontrolled variables into selectivity datasets. Such profiling can reveal whether the compound exhibits the α₁D-adrenoceptor subtype selectivity observed for related benzodioxan-2-ylmethylaminoethyl derivatives described by Saussy et al. (1996) [6].

In Vitro ADME and Metabolic Stability Assessment of N,N-Dialkylamide Benzodioxanes

The N,N-diethylamide functional group is a known metabolic liability due to potential N-dealkylation by cytochrome P450 enzymes. Procuring the authentic compound (CAS 102128-75-6) rather than a substituted variant allows for direct assessment of the metabolic stability of the N,N-diethylamide motif within the benzodioxane series, providing data that can guide medicinal chemistry strategies for improving pharmacokinetic properties without altering the core pharmacophore [2].

Quote Request

Request a Quote for 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.